molecular formula C9H10BrNO2 B1272018 3-Bromo-l-phenylalanine CAS No. 82311-69-1

3-Bromo-l-phenylalanine

Cat. No.: B1272018
CAS No.: 82311-69-1
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-QMMMGPOBSA-N
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Description

3-Bromo-l-phenylalanine: is a derivative of the amino acid phenylalanine, characterized by the presence of a bromine atom at the third position of the phenyl ring. This compound is known for its applications in organic synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-l-phenylalanine can be synthesized through the bromination of l-phenylalanine. One common method involves the use of bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where l-phenylalanine is treated with bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-l-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, affecting the overall conformation and activity of the biomolecules .

Comparison with Similar Compounds

    3-Chloro-l-phenylalanine: Similar in structure but with a chlorine atom instead of bromine.

    3-Fluoro-l-phenylalanine: Contains a fluorine atom at the third position.

    3-Iodo-l-phenylalanine: Features an iodine atom at the third position

Uniqueness: 3-Bromo-l-phenylalanine is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in specific types of chemical interactions. These properties can influence the reactivity and behavior of the compound in ways that are distinct from its halogenated counterparts .

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376126
Record name 3-bromo-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82311-69-1
Record name 3-bromo-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-L-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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